2-bromo-4-chlorophenyl phenylacetate
Description
2-Bromo-4-chlorophenyl phenylacetate is a halogenated aromatic ester compound comprising a phenylacetic acid moiety esterified with a 2-bromo-4-chlorophenol group. Phenylacetate derivatives are known for diverse roles, including antitumor effects, enzyme interactions, and microbial metabolism modulation .
Properties
IUPAC Name |
(2-bromo-4-chlorophenyl) 2-phenylacetate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H10BrClO2/c15-12-9-11(16)6-7-13(12)18-14(17)8-10-4-2-1-3-5-10/h1-7,9H,8H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MMLOXHYYIQPWBA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)CC(=O)OC2=C(C=C(C=C2)Cl)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H10BrClO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
325.58 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-bromo-4-chlorophenyl phenylacetate typically involves the esterification of 2-bromo-4-chlorophenol with phenylacetic acid. The reaction is usually catalyzed by an acid such as sulfuric acid or hydrochloric acid. The process involves heating the reactants under reflux conditions to facilitate the esterification reaction.
Industrial Production Methods
In an industrial setting, the production of this compound may involve more efficient and scalable methods. One common approach is the use of continuous flow reactors, which allow for better control over reaction conditions and higher yields. Additionally, the use of catalysts and solvents that can be easily recycled and reused is often employed to minimize waste and reduce production costs.
Chemical Reactions Analysis
Types of Reactions
2-bromo-4-chlorophenyl phenylacetate can undergo various chemical reactions, including:
Substitution Reactions: The bromine and chlorine atoms on the phenyl ring can be substituted with other functional groups through nucleophilic aromatic substitution reactions.
Oxidation Reactions: The phenylacetate moiety can be oxidized to form corresponding carboxylic acids or ketones.
Reduction Reactions: The compound can be reduced to form alcohols or other reduced derivatives.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines, thiols, and alkoxides. The reactions are typically carried out in polar aprotic solvents like dimethyl sulfoxide (DMSO) or dimethylformamide (DMF) under elevated temperatures.
Oxidation Reactions: Reagents such as potassium permanganate (KMnO4) or chromium trioxide (CrO3) are used under acidic or basic conditions.
Reduction Reactions: Reducing agents like lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are employed under anhydrous conditions.
Major Products Formed
Substitution Reactions: Products include substituted phenylacetates with various functional groups replacing the bromine or chlorine atoms.
Oxidation Reactions: Products include carboxylic acids or ketones derived from the oxidation of the phenylacetate moiety.
Reduction Reactions: Products include alcohols or other reduced derivatives of the original compound.
Scientific Research Applications
2-bromo-4-chlorophenyl phenylacetate has several applications in scientific research:
Chemistry: It is used as an intermediate in the synthesis of more complex organic molecules. Its reactivity makes it a valuable building block in organic synthesis.
Biology: The compound is studied for its potential biological activities, including antimicrobial and anticancer properties. Researchers investigate its interactions with biological targets to develop new therapeutic agents.
Medicine: Derivatives of this compound are explored for their potential use in drug development. The compound’s structure allows for modifications that can enhance its pharmacological properties.
Industry: It is used in the production of specialty chemicals and materials. Its unique chemical properties make it suitable for various industrial applications, including the manufacture of polymers and coatings.
Mechanism of Action
The mechanism of action of 2-bromo-4-chlorophenyl phenylacetate depends on its specific application. In biological systems, the compound may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. For example, it may inhibit the activity of certain enzymes involved in cell proliferation, leading to potential anticancer effects. The exact molecular targets and pathways involved vary depending on the specific derivative and its intended use.
Comparison with Similar Compounds
Comparison with Similar Compounds
Structural and Physicochemical Properties
The bromo and chloro substituents distinguish 2-bromo-4-chlorophenyl phenylacetate from simpler phenylacetates. Key comparisons include:
| Compound | Substituents | Molecular Weight (g/mol) | Lipophilicity (Predicted) | Key Structural Features |
|---|---|---|---|---|
| This compound | Br, Cl at positions 2 and 4 | ~325.5 | High | Halogenated aromatic ester |
| Phenylacetate | None | 136.15 | Moderate | Simple phenylacetic acid |
| p-Chloro-phenylacetate | Cl at para position | 170.59 | Moderate-high | Monosubstituted halogen |
| L-Ornithine phenylacetate | Ornithine conjugate | 265.3 | Low (polar conjugate) | Amino acid derivative |
This contrasts with L-ornithine phenylacetate, a polar conjugate designed for improved pharmacokinetics in hepatic encephalopathy treatment .
Enzyme Interactions
- Decarboxylase Resistance : The target compound’s halogen substituents may sterically hinder decarboxylase activity, unlike phenylacetate, which is readily converted to toluene by enzymes like phenylacetate decarboxylase .
- PPARγ Activation : Halogenated phenylacetates (e.g., p-chloro-phenylacetate) show stronger PPARγ activation than phenylacetate, correlating with antitumor efficacy . The dual halogenation in this compound could further enhance this interaction, though empirical data are needed.
Pharmacokinetics and Toxicology
- Metabolic Stability: Increased lipophilicity may prolong half-life but could also raise toxicity risks. L-Ornithine phenylacetate, by contrast, is designed for safer systemic exposure, with nonclinical studies showing evaluations of genotoxicity and organ effects .
- notes that a related methyl ester derivative is restricted to lab use, suggesting possible hazards requiring further evaluation.
Data Tables
Notes
- Comparisons are based on structural analogs and mechanistic studies of related compounds; direct data for this compound are sparse.
- The compound’s halogenated structure suggests unique pharmacokinetic and toxicological profiles requiring empirical validation.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
